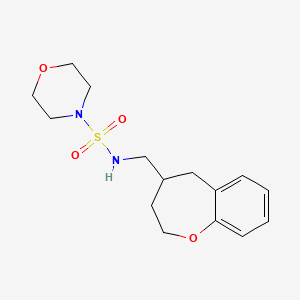
1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane, also known as BFBMD, is a chemical compound that belongs to the class of diazepanes. It has gained attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane acts as a selective sigma-1 receptor agonist, which leads to the modulation of various signaling pathways involved in neuronal function, apoptosis, and inflammation. It has also been shown to inhibit the activity of the voltage-gated sodium channel, which is involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been reported to have analgesic, anxiolytic, and antidepressant effects in animal models. 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane has also been shown to protect against ischemia-reperfusion injury in the heart and brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane in lab experiments is its high selectivity for the sigma-1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. However, one of the limitations of using 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are various future directions for the use of 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane in scientific research. One direction is the development of new derivatives with improved pharmacological properties for the treatment of various diseases such as cancer and hepatitis C. Another direction is the investigation of the role of sigma-1 receptor modulation in various physiological processes such as inflammation and neurodegeneration. Additionally, the development of new methods for the synthesis of 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane and its derivatives can also lead to new discoveries in the field of medicinal chemistry.
Conclusion:
In conclusion, 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane is a promising compound that has shown potential in various scientific research applications. Its high selectivity for the sigma-1 receptor and its ability to modulate various signaling pathways make it an attractive candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane and its derivatives and to develop new methods for their synthesis.
Synthesemethoden
The synthesis of 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane involves the reaction of 3-bromo-4-fluorobenzyl chloride with 4-methyl-1,4-diazepane in the presence of a base. The reaction yields 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane as a white solid with a melting point of 80-82°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane has shown promising results in various scientific research applications. It has been used as a ligand for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cognition, and mood regulation. 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane has also been used in the synthesis of various derivatives that have shown potential as anti-cancer agents and as inhibitors of the hepatitis C virus.
Eigenschaften
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-16-5-2-6-17(8-7-16)10-11-3-4-13(15)12(14)9-11/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFMOPZKKZSRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5644788.png)
![1-[1-(2,5-dimethylphenyl)-6-methyl-4-(methylthio)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5644800.png)
![8-methyl-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5644818.png)
![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-[(3-phenyl-5-isoxazolyl)methyl]acetamide hydrochloride](/img/structure/B5644823.png)
![2-[2-hydroxy-5-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5644826.png)
![(1S*,5R*)-6-(1,3-benzodioxol-5-ylacetyl)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5644845.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dipropylacetamide](/img/structure/B5644852.png)

![4-[(3-cyclohexylisoxazol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5644860.png)

![1-(2-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B5644874.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5644882.png)
![4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)thiomorpholine](/img/structure/B5644887.png)
